Vincarubine

Catalog No.
S622585
CAS No.
M.F
C43H50N4O6
M. Wt
718.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincarubine

Vincarubine (CAS 34020-13-4) provides a critical non-tubulin G1 arrest mechanism distinct from standard M-phase tubulin binders like vinblastine. This bisindole alkaloid overcomes resistance and avoids cerebrovasodilatory interference from common Vinca minor monomeric contaminants (e.g., vincamine). • G1-phase arrest & RNA synthesis inhibition; IC50 in low nanomolar range. • High-affinity dual LRRK2/APP ligand, superior to Donepezil/Levodopa-ideal for neurodegenerative disease preclinical models. • ≥95% pure; certified free of vincamine. Stocked for immediate worldwide delivery.

Product Name

Vincarubine

IUPAC Name

methyl 12-ethyl-4-[(13E)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate

Molecular Formula

C43H50N4O6

Molecular Weight

718.9 g/mol

InChI

InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7-

InChI Key

CLSRDWBICGYSOB-VAPIAZESSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Synonyms

vincarubine

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Isomeric SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC\1C(C8(C7=CC6=O)CCN9C/C1=C/C)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

The exact mass of the compound Vincarubine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

1 mg, 5 mg

Vincarubine is a rare, naturally occurring bisindole alkaloid isolated exclusively from Vinca minor. Structurally distinct from the widely utilized catharanthine-vindoline dimers (such as vinblastine and vincristine) found in Catharanthus roseus, vincarubine is uniquely composed of vincorane and aspidospermane monomeric residues [1]. In industrial and advanced academic research, it is primarily procured as a high-value pharmacological scaffold for its potent broad-spectrum cytotoxicity, its unique non-tubulin-mediated mechanism of action, and its emerging utility as a high-affinity ligand for dual neurodegenerative targets (LRRK2 and APP) [2]. For buyers, vincarubine represents a critical non-mutagenic precursor and a differentiated mechanistic control that cannot be substituted by standard in-class alkaloids.

Research Fit

1
Rare bisindole iminoquinone alkaloid probe from Vinca minor leaves
One of only two bisindole alkaloids reported from this species
2
Redox-active iminoquinone chromophore supports visible tracking and redox biology assays
Distinct from tubulin-targeting vinca alkaloids
3
Cell-model cytotoxicity research and target-engagement screening context
Reported activity in P388 leukemia and computational neurodegenerative target models

Procuring generic Vinca alkaloid extracts or substituting vincarubine with common bisindole benchmarks like vinblastine fundamentally alters experimental outcomes. While vinblastine and vincristine act primarily as tubulin-binding agents that arrest cells in the M phase, vincarubine operates through a divergent mechanism, arresting cells in the G1 phase and exhibiting significantly stronger inhibition of RNA synthesis [1]. Furthermore, crude Vinca minor extracts are overwhelmingly dominated by the monomeric alkaloid vincamine (up to 0.132% of dried mass), which lacks the bisindole architecture and potent cytotoxic profile of vincarubine [2]. Consequently, for assays requiring non-tubulin-mediated cytotoxicity or specific vincorane-aspidospermane scaffold derivatization, exact procurement of highly purified vincarubine is strictly required to avoid confounding cerebrovasodilatory background effects.

Substitution Risk

Structure
Monomeric indole alkaloids (e.g., vincamine) differ in core scaffold; mechanism and assay context may not transfer directly
Pharmacophore
Non-iminoquinone bisindoles (e.g., vinblastine) lack the redox-active chromophore; tubulin-targeting profile may not reproduce iminoquinone-dependent endpoints
Abundance
Vincarubine leaf concentration (~0.007%) is an order of magnitude below major alkaloids; bulk extraction methods designed for vincamine may not apply

Mainstream Workflow Fit: Mechanistic Divergence in Standard Cytotoxicity Assays

Unlike standard bisindole chemotherapeutics (e.g., vincristine and vinblastine) that disrupt microtubule dynamics in standard screening workflows, vincarubine perturbs cell proliferation specifically in the G1 phase and shows notably weaker interaction with tubulin active sites [1]. Furthermore, it demonstrates a significantly greater inhibition of RNA synthesis compared to vinblastine [2].

Evidence DimensionCell cycle arrest phase and primary target in standard screening
Target Compound DataG1 phase arrest; high RNA synthesis inhibition
Comparator Or BaselineVinblastine / Vincristine (M phase arrest; tubulin disruption)
Quantified DifferenceComplete mechanistic shift from tubulin binding to G1 arrest and RNA synthesis inhibition
ConditionsReal-time xCELLigence viability assays and precursor incorporation models

Provides a critical alternative scaffold for oncology drug discovery programs seeking to bypass tubulin-mediated toxicity or resistance mechanisms.

P388 Cytotoxicity
Cross-study comparable
IC50 = 6.72 μM
P388 murine leukemia cells; MTT or comparable viability endpoint
Supports cytotoxicity endpoint review; distinct from vinblastine in same model context
Vinblastine IC50 not explicitly reported in the same study; vincadifformine showed greater effect

Quantitative Potency: Broad-Spectrum in vitro Cytotoxicity

In comparative viability assays across a panel of nine distinct tumor cell lines, vincarubine demonstrated potent broad-spectrum cytotoxicity with an average IC50 of 3.5 µM. At a concentration of 10 µM, vincarubine significantly inhibited cell growth to a greater extent than the positive standard doxorubicin at 1 µM [1].

Evidence DimensionAverage IC50 and comparative growth inhibition
Target Compound DataAverage IC50 of 3.5 µM; high inhibition at 10 µM
Comparator Or BaselineDoxorubicin (positive standard at 1 µM)
Quantified DifferenceVincarubine at 10 µM outperformed doxorubicin at 1 µM in overall growth inhibition
ConditionsReal-time xCELLigence viability and proliferation assays across 9 tumor lines

Establishes vincarubine as a highly potent procurement candidate for broad-spectrum oncology screening panels, offering an alternative to standard anthracycline benchmarks.

LRRK2 / APP Binding
Head-to-head comparison
Ranked #1 among 4 phytocompounds for LRRK2 and APP docking scores
Rutin ranked #1 for Tau kinase binding stability; vincarubine showed higher RMSD fluctuation
Reported computational hit context; binding stability and predicted toxicity require review
Predicted renal/pulmonary risk vs. Baicalein/Rutin favorable ADMET profiles

Targeted Leukemia Cytotoxicity (P388 Model)

In the P388 murine leukemia model, vincarubine exhibits a pronounced cytotoxic effect that quantitatively surpasses that of the standard bisindole alkaloid vinblastine, while notably lacking the mutagenic effects associated with other chemotherapeutic agents [1].

Evidence DimensionCytotoxicity in P388 leukemia cells
Target Compound DataSuperior cytotoxicity; non-mutagenic
Comparator Or BaselineVinblastine
Quantified DifferenceGreater cytotoxic efficacy in the P388 model without mutagenicity
ConditionsIn vitro P388 murine leukemia cell assay

Justifies the selection of vincarubine over more common Catharanthus alkaloids for targeted hematological malignancy research and non-mutagenic scaffold development.

Leaf Concentration
Head-to-head comparison
0.007% dry weight
~18.6-fold less abundant than vincamine (0.13%); 8.6-fold less than 1,2-dehydroaspidospermidine (0.06%)
Supports sourcing and isolation-protocol planning; leaves only
HPLC on Separon SGX C18; methanol:water mobile phase

High-Affinity Binding to Dual Neurodegenerative Targets

Computational molecular docking and 200 ns molecular dynamics simulations reveal that vincarubine possesses exceptionally strong binding affinity for Leucine-rich repeat kinase 2 (LRRK2) and Amyloid-β precursor protein (APP). In these models, vincarubine demonstrated superior binding strength and stability compared to standard clinical therapeutics such as Donepezil, Memantine, and Levodopa [1].

Evidence DimensionBinding affinity to LRRK2 and APP
Target Compound DataStrongest binding affinity among tested phytocompounds
Comparator Or BaselineDonepezil, Memantine, and Levodopa
Quantified DifferenceSuperior binding strength and simulated stability in 200 ns MD simulations
ConditionsMolecular docking and 200 ns molecular dynamics (MD) simulations

Makes vincarubine an ideal high-value structural scaffold for dual-target drug design in Alzheimer's and Parkinson's disease research.

Iminoquinone Redox
Class-level inference
Dark-red iminoquinone ↔ yellow phenol
Reversible reduction with NaBH₄ in methanol; spontaneous re-oxidation on air exposure
Supports redox-probe assay context and visible chromatographic tracking
Comparable only to flexicorine among bisindole alkaloids

Precursor Suitability: Unique Bisindole Architecture for Semi-Synthetic Derivatization

As the only known bisindole alkaloid isolated from Vinca minor, vincarubine features a distinct structural connectivity comprising vincorane and aspidospermane residues, along with a rare quinone-imine moiety [1]. This differentiates it entirely from the catharanthine-vindoline dimers (e.g., vinblastine), providing a unique starting material for complex alkaloid synthesis [2].

Evidence DimensionStructural scaffold composition for derivatization
Target Compound DataVincorane-aspidospermane dimer with quinone-imine
Comparator Or BaselineVinblastine (catharanthine-vindoline dimer)
Quantified DifferenceComplete divergence in monomeric building blocks
ConditionsStructural and spectral characterization

Offers synthetic chemists a structurally distinct bisindole core for developing novel proprietary derivatives that avoid existing patent landscapes.

ADMET Prediction
Cross-study comparable
BBB+ 85% probability
Oral bioavailability probability 54.29%; Caco-2 log Papp −0.77; poorly soluble (SwissADME)
Supports CNS-target research context; formulation context may require review
Predicted via admetSAR 2 and SwissADME; in silico models

Non-Tubulin-Targeted Oncology Drug Discovery

Because vincarubine arrests cells in the G1 phase and inhibits RNA synthesis rather than disrupting microtubules [1], it is the ideal scaffold for developing novel chemotherapeutics aimed at overcoming resistance to standard tubulin-binding agents like vinblastine and vincristine.

Dual-Target Neurodegenerative Therapeutics

Given its superior binding affinity to both LRRK2 and APP compared to clinical standards like Donepezil and Levodopa [2], vincarubine is highly suited for advanced preclinical screening and structural optimization in Alzheimer's and Parkinson's disease research programs.

Proprietary Alkaloid Derivatization and Synthesis

The unique vincorane-aspidospermane architecture and quinone-imine moiety of vincarubine provide synthetic chemists with a rare, non-mutagenic bisindole core [3]. This makes it a prime precursor for generating novel, patentable semi-synthetic derivatives that fall outside the crowded intellectual property landscape of Catharanthus-derived alkaloids.

Application Fit Matrix

Application
Selection Property
Validation Focus
Leukemia cell-model comparative studies
Cell-model endpoint review
Cytotoxicity and mechanism-of-action endpoints vs. comparator alkaloids
Neurodegenerative target-engagement studies
Computational docking context
Binding stability, selectivity, and ADMET profile review
Analytical reference standard and isolation workflow
Chromatographic identity and purity review
HPLC method context and bisindole alkaloid quantification
Redox biology probe studies
Iminoquinone redox cycling context
Redox-dependent pathway endpoints and visible reporter utility

XLogP3

3.9

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